molecular formula C12H13N3O2 B1384651 (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione CAS No. 58042-96-9

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione

Cat. No. B1384651
CAS RN: 58042-96-9
M. Wt: 231.25 g/mol
InChI Key: HUYKEYWPDBRCSH-UHFFFAOYSA-N
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Description

“(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione” is a chemical compound that is used as a reference standard for pharmaceutical testing . It is a GABA modulator . The color/form of this compound is off-white .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione”, has been a topic of interest in the field of organic synthesis due to their various chemical and biological applications . Starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazoline-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .

Scientific Research Applications

1. Role in Vascular Health

Research has shown that compounds similar to (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione, particularly chymase inhibitors like NK3201, can significantly prevent the development of intimal hyperplasia, a condition associated with the thickening of blood vessels, in carotid arteries injured by balloon catheter in dogs. The study highlights the compound's potential in vascular health, particularly in preventing artery thickening after injury, by inhibiting chymase activity in injured arteries (Takai et al., 2003).

2. Importance in Synthesis of Medicinal Precursors

The pyranopyrimidine core, related to the chemical structure of (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione, is a key precursor for medicinal and pharmaceutical industries. This core structure, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, has broad synthetic applications and bioavailability, making it a focal point of recent research. The study stresses the importance of these scaffolds in drug development and the application of hybrid catalysts in synthesizing these complex structures (Parmar et al., 2023).

3. Application in Aneurysm Treatment

Compounds structurally similar to (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione, such as the chymase inhibitor NK3201, have been investigated for their role in treating abdominal aortic aneurysm. A study demonstrated that NK3201 could significantly reduce the development of abdominal aortic aneurysm in a hamster experimental model, marking its potential therapeutic application in vascular abnormalities (Tsunemi et al., 2004).

properties

CAS RN

58042-96-9

Product Name

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-ethyl-6-imino-5-phenyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H13N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h3-7H,2H2,1H3,(H3,13,14,15,16,17)

InChI Key

HUYKEYWPDBRCSH-UHFFFAOYSA-N

SMILES

CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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